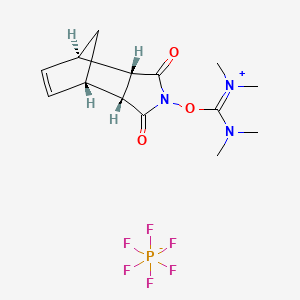
2-(endo-5-Norbornene-2,3-dicarboxymido)-1,1,3,3-tetramethyluronium hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(endo-5-Norbornene-2,3-dicarboxymido)-1,1,3,3-tetramethyluronium hexafluorophosphate is a useful research compound. Its molecular formula is C14H20F6N3O3P and its molecular weight is 423.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(endo-5-Norbornene-2,3-dicarboxymido)-1,1,3,3-tetramethyluronium hexafluorophosphate (commonly referred to as N-Hydroxy-5-norbornene-2,3-dicarboximide or NHD) is a compound that has garnered attention for its biological activity, particularly in antiviral applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H9N2O3
- Molecular Weight : 179.17 g/mol
- CAS Number : 21715-90-2
- Appearance : White to off-white crystalline powder
NHD exhibits antiviral activity primarily through the inhibition of reverse transcriptase, an enzyme critical for the replication of retroviruses such as HIV. By blocking this enzyme, NHD prevents the synthesis of viral DNA from RNA templates, thereby inhibiting viral replication .
Antiviral Properties
NHD has been studied for its effectiveness against HIV. In vitro studies have shown that it can significantly reduce viral load by inhibiting reverse transcriptase activity. The effective concentration for antiviral activity has been reported to be in the range of micromolar concentrations .
Anti-Cancer Activity
In addition to its antiviral properties, NHD has shown promise in cancer research. Animal studies indicated that a dosage of 5 mg/kg was effective in reducing tumor sizes without significant toxicity at doses up to 500 mg/day . This dual functionality highlights its potential as a therapeutic agent in both virology and oncology.
Study 1: Antiviral Efficacy Against HIV
A study published in a peer-reviewed journal demonstrated that NHD effectively inhibited HIV replication in cultured human cells. The researchers noted a dose-dependent response, with higher concentrations leading to greater reductions in viral load .
Study 2: Cancer Cell Line Studies
Research conducted on various cancer cell lines revealed that NHD induced apoptosis (programmed cell death) in a significant percentage of cells treated with the compound. The study concluded that NHD's mechanism involved the activation of caspases and subsequent apoptotic pathways .
Data Summary
| Activity | Target | Effective Concentration | Notes |
|---|---|---|---|
| Antiviral | HIV Reverse Transcriptase | Micromolar | Significant reduction in viral load |
| Anti-Cancer | Various Cancer Cell Lines | 5 mg/kg | Induces apoptosis |
Propriétés
IUPAC Name |
[dimethylamino-[[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]oxy]methylidene]-dimethylazanium;hexafluorophosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N3O3.F6P/c1-15(2)14(16(3)4)20-17-12(18)10-8-5-6-9(7-8)11(10)13(17)19;1-7(2,3,4,5)6/h5-6,8-11H,7H2,1-4H3;/q+1;-1/t8-,9+,10-,11+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTDTGXRAJEDHP-NIQYDHDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)ON1C(=O)C2C3CC(C2C1=O)C=C3.F[P-](F)(F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=[N+](C)C)ON1C(=O)[C@H]2[C@@H]3C[C@H]([C@H]2C1=O)C=C3.F[P-](F)(F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F6N3O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














